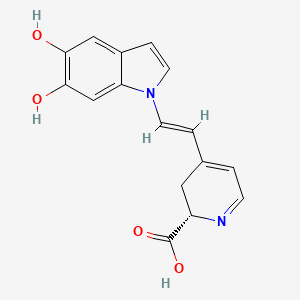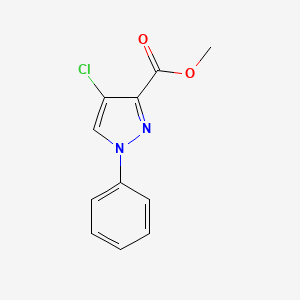
2,4-Diamino-6-methylpyrimidin-5-yl ethyl butanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diamino-6-methylpyrimidin-5-yl ethyl succinate is an organic compound belonging to the class of aminopyrimidines and derivatives. This compound contains an amino group attached to a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions . Aminopyrimidines are known for their diverse biological activities and are widely used in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-methylpyrimidin-5-yl ethyl succinate typically involves the step-wise replacement of leaving groups on an already constructed pyrimidine ring. One common approach is the reaction of 2,4,6-trichloropyrimidine with appropriate amines under controlled conditions . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps like crystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Diamino-6-methylpyrimidin-5-yl ethyl succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups on the pyrimidine ring can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides, palladium or copper catalysts
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents introduced.
Aplicaciones Científicas De Investigación
2,4-Diamino-6-methylpyrimidin-5-yl ethyl succinate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Investigated for its potential therapeutic applications in treating diseases like cancer, tuberculosis, and inflammatory conditions
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4-Diamino-6-methylpyrimidin-5-yl ethyl succinate involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, by binding to its active site and preventing the conversion of deoxyuridine monophosphate (dUMP) to thymidine monophosphate (dTMP) . This inhibition disrupts DNA replication and cell division, making it a potential candidate for anticancer therapies.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Another aminopyrimidine derivative with similar biological activities.
2,4-Diamino-5-aryl-6-substituted pyrimidines: A class of compounds with various substituents on the pyrimidine ring, exhibiting diverse pharmacological properties.
Uniqueness
2,4-Diamino-6-methylpyrimidin-5-yl ethyl succinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit key enzymes involved in DNA synthesis and repair makes it a valuable compound for research in medicinal chemistry and drug development.
Propiedades
Número CAS |
62812-21-9 |
|---|---|
Fórmula molecular |
C11H16N4O4 |
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
4-O-(2,4-diamino-6-methylpyrimidin-5-yl) 1-O-ethyl butanedioate |
InChI |
InChI=1S/C11H16N4O4/c1-3-18-7(16)4-5-8(17)19-9-6(2)14-11(13)15-10(9)12/h3-5H2,1-2H3,(H4,12,13,14,15) |
Clave InChI |
UMXRDSCRVXWDEX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC(=O)OC1=C(N=C(N=C1N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{3-[(1H-Imidazol-1-yl)methyl]thiophen-2-yl}ethan-1-one](/img/structure/B12939403.png)

![8-[(8-Aminooctyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12939416.png)
![6-[(2-Chlorophenyl)amino]-2-(methylsulfanyl)pyrimidine-4-carboxylic acid](/img/structure/B12939423.png)
![6-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12939424.png)







